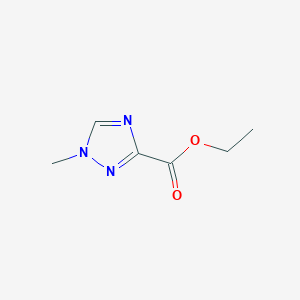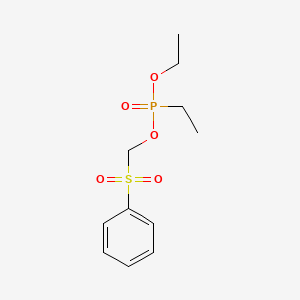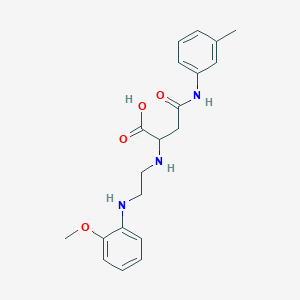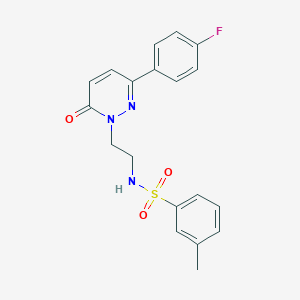![molecular formula C23H18N6O4 B2776358 2-(furan-2-yl)-5-methyl-7-(2-nitrophenyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 537661-78-2](/img/structure/B2776358.png)
2-(furan-2-yl)-5-methyl-7-(2-nitrophenyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(furan-2-yl)-5-methyl-7-(2-nitrophenyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a heterocyclic compound . It contains a pyrimidine scaffold, which is a privileged structure in medicinal chemistry due to its resemblance to the nucleotide base pair of DNA and RNA . Pyrimidine derivatives have been designed and developed for their anticancer activity .
Synthesis Analysis
The synthesis of such compounds often involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, a pyrimidine ring, and a furan ring . The 1,2,4-triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The pyrimidine ring is a six-membered 1,3-diazine ring containing nitrogen at 1 and 3 positions . The furan ring is a five-membered aromatic ring containing four carbon atoms and one oxygen atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds often involve nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety . The reaction proceeds as a tandem nucleophilic addition – nucleophilic substitution followed by the formation of thiopyrimidine and iminopyrimidine cycles .Scientific Research Applications
Organic Chemistry Synthesis
This compound is part of the 1,2,4-triazolo[1,5-a]pyridines family . A catalyst-free, additive-free, and eco-friendly method for synthesizing these compounds under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .
Medicinal and Pharmaceutical Chemistry
Nitrogen-containing heterocyclic compounds, such as this one, are found in numerous natural products exhibiting immense biological activities . These compounds are usually found in medicinal and biologically active compounds . They exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . Also, these compounds are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Anticancer Activity
Pyrimidine derivatives, such as this compound, have been studied for their anticancer activity . In one study, novel thiazolopyrimidine derivatives were studied against human cancer cell lines and primary CLL cells. One of the derivatives displayed excellent anticancer activity against the cell lines and led to cell death by apoptosis as it inhibited the CDK enzyme .
Antitumor Activities
In another study, a compound similar to this one exhibited potential antitumor activities against most of the tested subpanel tumor cell lines .
Material Sciences
These types of compounds also have various applications in the material sciences fields .
properties
IUPAC Name |
2-(furan-2-yl)-5-methyl-7-(2-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O4/c1-14-19(22(30)25-15-8-3-2-4-9-15)20(16-10-5-6-11-17(16)29(31)32)28-23(24-14)26-21(27-28)18-12-7-13-33-18/h2-13,20H,1H3,(H,25,30)(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBXWAQATIZIEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CO3)N1)C4=CC=CC=C4[N+](=O)[O-])C(=O)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-2-yl)-5-methyl-7-(2-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-([2,4'-bipyridin]-4-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2776278.png)
![N-(3-ethylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2776280.png)
![3-(2-methoxyphenyl)-2-((4-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2776283.png)


![6-butyl-3-[(4-phenylpiperazino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2776290.png)

![3-(methylthio)-7,8-dihydro-1H-cyclopenta[4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(6H)-one](/img/structure/B2776292.png)

![4'-Borono-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B2776295.png)

![N-(2-(diethylamino)ethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2776298.png)